5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with hydroxy, methyl, phenyl, and formyl groups
Mechanism of Action
Target of Action
Similar compounds such as indole and pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and possibly other types of interactions. This interaction could lead to changes in the target’s function, although the specifics would depend on the particular target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound could affect multiple pathways and have diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then subjected to formylation to introduce the aldehyde group at the 4-position . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and formylation steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-methanol.
Substitution: 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Lacks the aldehyde group but shares the pyrazole core structure.
5-hydroxy-1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the target compound.
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A derivative where the hydroxy group is replaced by a chloro group.
Uniqueness
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups on the pyrazole ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-11(15)9(7-14)10(12-13)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBULAJFESFHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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